molecular formula C7H7LiS B14652294 Lithium, [2-(methylthio)phenyl]- CAS No. 51894-94-1

Lithium, [2-(methylthio)phenyl]-

Cat. No.: B14652294
CAS No.: 51894-94-1
M. Wt: 130.2 g/mol
InChI Key: SSKKMIFAWHUUSC-UHFFFAOYSA-N
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Description

Lithium, [2-(methylthio)phenyl]- is an organolithium compound that features a lithium atom bonded to a phenyl ring substituted with a methylthio group. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilicity and basicity, making them valuable reagents in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium, [2-(methylthio)phenyl]- can be synthesized through the reaction of 2-(methylthio)phenyl halides with lithium metal. The general reaction is as follows: [ \text{X-Ph-S-CH}_3 + 2\text{Li} \rightarrow \text{Ph-S-CH}_3\text{Li} + \text{LiX} ] where X represents a halogen such as bromine or iodine. The reaction is typically carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent the highly reactive organolithium compound from reacting with moisture or oxygen .

Industrial Production Methods

Industrial production of organolithium compounds often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The process typically includes the use of lithium metal and the corresponding halide in a suitable solvent, with careful monitoring of temperature and reaction time to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Lithium, [2-(methylthio)phenyl]- undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in aromatic compounds.

    Oxidation and Reduction: Can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous solvent.

    Substitution Reactions: Often carried out with halogenated aromatic compounds in the presence of a catalyst.

    Oxidation: Performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: From substitution reactions.

    Sulfoxides and Sulfones: From oxidation reactions.

Mechanism of Action

The mechanism of action of lithium, [2-(methylthio)phenyl]- primarily involves its role as a nucleophile. The lithium atom, being highly electropositive, imparts significant nucleophilicity to the phenyl ring, allowing it to attack electrophilic centers in various substrates. This nucleophilic attack leads to the formation of new carbon-carbon or carbon-heteroatom bonds, facilitating a wide range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Phenyllithium: Another organolithium compound with similar reactivity but lacks the methylthio substituent.

    Lithium, [2-(methylthio)ethyl]-: Similar structure but with an ethyl group instead of a phenyl ring.

Uniqueness

Lithium, [2-(methylthio)phenyl]- is unique due to the presence of the methylthio group, which can participate in additional chemical reactions such as oxidation to sulfoxides or sulfones. This additional functionality makes it a versatile reagent in organic synthesis .

Properties

CAS No.

51894-94-1

Molecular Formula

C7H7LiS

Molecular Weight

130.2 g/mol

IUPAC Name

lithium;methylsulfanylbenzene

InChI

InChI=1S/C7H7S.Li/c1-8-7-5-3-2-4-6-7;/h2-5H,1H3;/q-1;+1

InChI Key

SSKKMIFAWHUUSC-UHFFFAOYSA-N

Canonical SMILES

[Li+].CSC1=CC=CC=[C-]1

Origin of Product

United States

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